molecular formula C24H25N5O2S B2467933 N-[(3,4-dimethylphenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1251673-32-1

N-[(3,4-dimethylphenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B2467933
CAS No.: 1251673-32-1
M. Wt: 447.56
InChI Key: JDOKTRXCYKVHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,4-Dimethylphenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a 1,3-thiazole core substituted at position 2 with a 1,2,3-triazole ring and at position 5 with a carboxamide group. The triazole moiety is further substituted with a 3-methoxyphenyl group and a methyl group, while the carboxamide side chain includes a 3,4-dimethylbenzyl group.

The compound’s design aligns with trends in drug discovery, where hybrid molecules combining thiazole and triazole scaffolds aim to enhance binding affinity and selectivity. Thiazoles are known for their metabolic stability, while triazoles contribute to hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-14-9-10-18(11-15(14)2)13-25-23(30)22-16(3)26-24(32-22)21-17(4)29(28-27-21)19-7-6-8-20(12-19)31-5/h6-12H,13H2,1-5H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOKTRXCYKVHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)C2=C(N=C(S2)C3=C(N(N=N3)C4=CC(=CC=C4)OC)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethylphenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Formation of the Triazole Ring:

    Coupling Reactions: The final compound is obtained by coupling the thiazole and triazole intermediates with the appropriate substituted phenyl groups using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethylphenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3,4-dimethylphenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethylphenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound 3,4-Dimethylbenzyl, 3-methoxyphenyl ~484.6* Not reported (predicted kinase modulation)
9c (N-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]acetamide derivative) 4-Bromophenyl, benzimidazole ~550.3 Docking studies (enzyme binding) [1]
7 (N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide) 3,4-Dichlorophenyl, thiazole ~356.3 c-Abl kinase activation [5]
N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide Ethylsulfanyl, 4-methylphenyl ~390.5 Unreported (structural analog) [7]
Compound 6h (Pyrazole-thiadiazine hybrid) 4-Methoxyphenyl, phenyl ~447.5 Antimicrobial (hypothesized) [15]

*Calculated via ChemDraw.

  • Methoxy Groups: The 3-methoxyphenyl group in the target compound increases lipophilicity compared to 4-methoxyphenyl derivatives (e.g., 6h ), which may influence blood-brain barrier penetration.

Computational and Crystallographic Tools

  • Structure Validation : SHELX and WinGX are widely used for crystallographic refinement, ensuring accurate structural data for analogues.
  • Docking Studies : uses docking to predict binding modes, suggesting the target compound may interact with enzymes via triazole-thiazole π-stacking and hydrogen bonding.
  • SAR Exploration : Tools like SimilarityLab enable rapid comparison of commercial analogues, aiding in target prediction for the compound.

Biological Activity

N-[(3,4-dimethylphenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. The structural components of this compound suggest it may exhibit various pharmacological effects, including antitumor and antimicrobial properties.

Chemical Structure

The compound's structure can be broken down into several key components that contribute to its biological activity:

  • Thiazole Ring : Known for its role in various biological activities, particularly in anticancer and antimicrobial agents.
  • Triazole Moiety : Often associated with antifungal and anticancer properties.
  • Dimethylphenyl and Methoxyphenyl Substituents : These groups can enhance the compound's lipophilicity and bioavailability.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole and triazole derivatives. The presence of a thiazole ring has been correlated with significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Compounds similar to the target compound have shown IC50 values ranging from 1.61 µg/mL to 23.30 mM against different cancer cell lines, indicating promising activity .
  • Mechanism of Action : Molecular dynamics simulations suggest that these compounds interact with proteins primarily through hydrophobic contacts, which may lead to apoptosis in cancer cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Thiazoles have been documented to possess antibacterial and antifungal activities:

  • Case Studies : Compounds with similar thiazole structures have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies:

Structural FeatureBiological Activity
Thiazole RingAntitumor activity
Triazole MoietyAntifungal properties
Dimethyl SubstitutionEnhanced cytotoxicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.